molecular formula C13H17BrO2 B1423889 Methyl 2-bromomethyl-5-tert-butyl-benzoate CAS No. 1220040-01-6

Methyl 2-bromomethyl-5-tert-butyl-benzoate

Cat. No. B1423889
M. Wt: 285.18 g/mol
InChI Key: AVPWOKNWGBYYQW-UHFFFAOYSA-N
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Description

Methyl 2-bromomethyl-5-tert-butyl-benzoate is a chemical compound with the molecular formula C13H17BrO2 . It has a molecular weight of 285.18 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for Methyl 2-bromomethyl-5-tert-butyl-benzoate is 1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 2-bromomethyl-5-tert-butyl-benzoate is a white solid . It has a molecular weight of 285.18 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 2-bromomethyl-5-tert-butyl-benzoate is involved in various chemical synthesis processes and demonstrates unique reactivity patterns due to the presence of the bromomethyl and tert-butyl groups. For example, its derivatives are utilized in the study of reactions under specific conditions, such as flash vacuum pyrolysis (FVP), to understand the effects of .alpha.-tert-butyl group substitution on the reactivity and dimerization products of furan-based o-quinodimethanes. These studies reveal insights into the stability of compounds and their dimerization pathways, highlighting the role of bulky tert-butyl groups in influencing the reactivity of methylene groups (Trahanovsky, Huang, & Leung, 1994).

Material Science and Organic Synthesis

In material science and organic synthesis, the chemical is used to explore the synthesis of highly water-soluble stable free radicals via the hetero-Cope rearrangement, demonstrating its potential in creating new materials with specific properties (Marx & Rassat, 2002). Additionally, its role in the voltammetric reduction of phenyl-substituted benzoates highlights the chemical's importance in electrochemical studies, providing insights into the mechanisms of intramolecular dissociative electron transfer rates (Antonello & Maran, 1998).

Safety And Hazards

The safety information for Methyl 2-bromomethyl-5-tert-butyl-benzoate is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 2-(bromomethyl)-5-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPWOKNWGBYYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219813
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromomethyl-5-tert-butyl-benzoate

CAS RN

1220040-01-6
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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